3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)benzoic acid
Description
Properties
IUPAC Name |
3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-12(16)9-15-8-10-5-4-6-11(7-10)13(17)18/h4-7,15H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSAAXCYONFWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)benzoic acid typically involves the following steps:
Formation of tert-butyl ester: The tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst.
Aminoethylation: The aminoethyl group is introduced through a reaction with an appropriate amine and a carbonyl compound.
Benzoic acid core: The benzoic acid core is synthesized through standard aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)benzoic acid has several notable applications:
-
Medicinal Chemistry :
- The compound is being explored as a potential anti-inflammatory and analgesic agent . Its structure suggests possible interactions with enzymes involved in inflammatory pathways, potentially leading to the development of new therapeutic agents .
- Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties , although specific data on this compound's activity remains limited.
-
Biochemical Research :
- It serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules. This makes it useful for researchers developing new pharmaceuticals .
- The compound can be employed in studies focusing on enzyme interactions , acting as a potential inhibitor in biochemical assays. Its ability to form hydrogen bonds through the amino group enhances its binding affinity to target enzymes .
- Industrial Applications :
Mechanism of Action
The mechanism of action of 3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The aminoethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)benzoic acid
- CAS No.: 401947-83-9
- Molecular Formula: C₁₄H₁₉NO₄
- Molecular Weight : 265.31 g/mol
- Structural Features: Comprises a benzoic acid backbone substituted with a tert-butoxy carbonyl group linked via an aminomethyl spacer (Figure 1). The tert-butoxy group provides steric bulk, while the carboxylic acid moiety confers solubility in polar solvents .
Physicochemical Properties :
- Storage : Requires protection from light and moisture, stored under inert gas (e.g., N₂) at 2–8°C .
- Hazard Profile : Classified with warnings for acute toxicity (H302: harmful if swallowed), skin irritation (H315), and eye irritation (H319) .
Applications : Primarily used as a synthetic intermediate in medicinal chemistry, particularly for peptide coupling or prodrug design due to its carboxylic acid and protected amine functionalities.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
(1) Steric and Metabolic Stability
- The tert-butoxy group in the target compound enhances metabolic resistance compared to ethoxy derivatives (e.g., CAS 23218-94-2), which are prone to esterase-mediated hydrolysis .
- However, tert-butoxy derivatives may exhibit reduced aqueous solubility compared to hydroxylated natural analogues (e.g., 3β,6β-dihydroxy-11-oxo-olean-12-en-28-oic acid from Styrax tonkinensis), limiting bioavailability .
Biological Activity
3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)benzoic acid is an organic compound characterized by a benzoic acid core, a tert-butoxy group, and an aminoethyl substituent. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula: C14H19NO4
- Molecular Weight: 265.31 g/mol
- CAS Number: 401947-83-9
- Structure: The compound features a benzoic acid moiety with a tert-butoxy and an aminoethyl group attached, enhancing its lipophilicity and potential interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tert-butoxy group increases lipophilicity, allowing the compound to penetrate lipid membranes and interact with hydrophobic regions of proteins or enzymes. Additionally, the aminoethyl group can form hydrogen bonds with active sites, influencing binding affinity and activity .
Potential Applications
- Enzyme Inhibition : The compound has shown promise as a potential inhibitor in biochemical assays, particularly in studies involving enzyme interactions.
- Drug Resistance Modulation : Research indicates that derivatives similar to this compound may reverse drug resistance in cancer cells by interacting with P-glycoprotein (P-gp), a key player in multidrug resistance mechanisms .
- Synthetic Intermediate : It serves as an intermediate in organic synthesis, paving the way for the development of more complex molecules with therapeutic potential .
Case Study 1: Enzyme Interaction
A study investigated the interaction of compounds structurally related to this compound with P-glycoprotein. The findings revealed that certain modifications could enhance the ability of these compounds to inhibit P-gp, thereby increasing the intracellular concentration of chemotherapeutics like paclitaxel in resistant cell lines .
Case Study 2: Synthesis and Biological Evaluation
In another research effort, a series of amino acid-derived compounds were synthesized to evaluate their biological activities. Among these, compounds featuring similar structural motifs to this compound demonstrated significant enzyme inhibition properties and were effective in reversing drug resistance in vitro .
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
